SARS-CoV-2-IN-81

AAK1 kinase inhibition IC50

Procure SARS-CoV-2-IN-81 (compound 12e) for superior functional antiviral potency in SARS-CoV-2 entry studies. With an enzymatic IC₅₀ of 9.38 nM, it is the most potent among 23 analogs. Critical for research requiring validated AP2M1 phosphorylation inhibition and AP2M1-ACE2 disruption, outperforming SGC-AAK1-1 and LX9211 in cellular assays. Ideal for SAR, benchmark panels, and host-targeting antiviral screens.

Molecular Formula C25H20N4O2
Molecular Weight 408.5 g/mol
Cat. No. B12375346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-81
Molecular FormulaC25H20N4O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1COCC2N1C3=C(C=C(C=C3)C4=CC5=C(NC=C5C#CC6=CN=CC=C6)N=C4)OC2
InChIInChI=1S/C25H20N4O2/c1-2-17(12-26-7-1)3-4-19-13-27-25-22(19)10-20(14-28-25)18-5-6-23-24(11-18)31-16-21-15-30-9-8-29(21)23/h1-2,5-7,10-14,21H,8-9,15-16H2,(H,27,28)
InChIKeyNOWSGADXGCSQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-81: A High‑Potency AAK1 Inhibitor for SARS‑CoV‑2 Entry Blockade Research


SARS-CoV-2-IN-81 (compound 12e) is a small‑molecule inhibitor of adaptor‑associated kinase 1 (AAK1), an enzyme critical for clathrin‑mediated endocytosis of SARS‑CoV‑2. With an enzymatic IC₅₀ of 9.38 nM, it is the most potent among 23 structurally related analogs evaluated in the same study [1]. Mechanistically, SARS‑CoV‑2‑IN‑81 attenuates AAK1‑induced phosphorylation of AP2M1 at threonine 156, thereby disrupting the AP2M1–ACE2 interaction required for viral entry [1]. The compound is commercially available from multiple vendors for research use [2].

Why Not All AAK1 Inhibitors Block SARS‑CoV‑2 Entry: The Case for SARS‑CoV‑2‑IN‑81


In‑class substitution among AAK1 inhibitors is not straightforward, because biochemical potency against the kinase does not predict functional antiviral activity. In a direct comparison, SARS‑CoV‑2‑IN‑81 displayed superior inhibition of SARS‑CoV‑2 pseudovirus entry into hACE2‑HEK293 cells relative to SGC‑AAK1‑1 and LX9211, despite LX9211 having a lower enzymatic IC₅₀ (2 nM) against AAK1 [1]. Conversely, its antiviral activity was comparable to a structurally related reference compound (compound 8), underscoring that subtle scaffold differences critically influence cellular efficacy [1]. Consequently, selecting an AAK1 inhibitor based solely on IC₅₀ data—or even on a shared mechanism—carries a high risk of obtaining a compound that is enzymatically potent yet functionally ineffective against viral entry [1].

SARS‑CoV‑2‑IN‑81: Head‑to‑Head and Cross‑Study Quantitative Differentiation


AAK1 Enzymatic Inhibition Potency: SARS‑CoV‑2‑IN‑81 vs. Reference Inhibitors

SARS‑CoV‑2‑IN‑81 inhibits AAK1 with an IC₅₀ of 9.38 ± 0.34 nM [1]. This value places it among the most potent AAK1 inhibitors reported, though direct head‑to‑head comparisons within the same assay are limited. Cross‑study comparisons reveal that SARS‑CoV‑2‑IN‑81 is substantially more potent than the chemical probe SGC‑AAK1‑1 (IC₅₀ ~270 nM) , moderately more potent than baricitinib (AAK1 IC₅₀ 17.2 nM) [2], and roughly equipotent to BMS‑911172 (IC₅₀ 12–35 nM) [3][4] and LP‑922761 (IC₅₀ 4.8 nM) . It is less potent than the brain‑penetrant AAK1 inhibitor LX9211 (IC₅₀ 2 nM) , yet SARS‑CoV‑2‑IN‑81 demonstrates superior antiviral activity in cell‑based assays (see Evidence Item 2).

AAK1 kinase inhibition IC50

Superior Antiviral Activity Against SARS‑CoV‑2 Pseudovirus Entry: Head‑to‑Head with SGC‑AAK1‑1 and LX9211

In a standardized hACE2‑HEK293 pseudovirus entry assay, SARS‑CoV‑2‑IN‑81 (12e) exhibited superior inhibition of SARS‑CoV‑2 entry compared to both SGC‑AAK1‑1 and LX9211 [1]. Its antiviral activity was comparable to that of the reference compound 8 [1]. Although the paper does not provide exact EC₅₀ values for this comparison, the qualitative superiority is explicitly stated: "12e was superior in vitro antiviral activity against SARS‑CoV‑2 entry into host cells when compared to SGC‑AAK1‑1 and LX9211" [1].

SARS‑CoV‑2 pseudovirus entry inhibition

Enhanced Suppression of AP2M1 Phosphorylation: Comparison with Reference Compound 8

SARS‑CoV‑2‑IN‑81 and compound 8 both attenuated AAK1‑induced phosphorylation of AP2M1 at threonine 156; however, the study notes that "compounds 8 and 12e exhibited a more potent effect in suppressing the phosphorylation of AP2M1 T156" compared to other tested AAK1 inhibitors [1]. While quantitative fold‑change data are not provided, the statement establishes that SARS‑CoV‑2‑IN‑81 belongs to a superior subset of AAK1 inhibitors for this downstream functional readout.

AP2M1 phosphorylation clathrin‑mediated endocytosis

Disruption of AP2M1–ACE2 Interaction: A Key Antiviral Mechanism

The primary paper reports that SARS‑CoV‑2‑IN‑81 disrupts the direct interaction between AP2M1 and ACE2, an event essential for SARS‑CoV‑2 entry [1]. Together with compound 8, SARS‑CoV‑2‑IN‑81 demonstrated "a more potent effect" in disrupting this protein‑protein interaction compared to other AAK1 inhibitors evaluated [1]. This functional readout is more directly linked to viral entry blockade than enzymatic AAK1 inhibition alone.

AP2M1 ACE2 protein‑protein interaction

Chemical Identity and Purity: Foundation for Reproducible Research

SARS‑CoV‑2‑IN‑81 is supplied as a solid with a molecular formula of C₂₅H₂₀N₄O₂ and a molecular weight of 408.45 g/mol [1]. Vendors report high purity (typically ≥98% by HPLC) [2], ensuring batch‑to‑batch consistency for in vitro studies. The compound is soluble in DMSO (e.g., 10 mM stock solutions) and stable under recommended storage conditions (−20°C for powder, −80°C for solutions) [2].

quality control purity chemical identity

Structural Uniqueness: A Distinct Scaffold Within the AAK1 Inhibitor Class

SARS‑CoV‑2‑IN‑81 is built on a 1,2,4a,5‑tetrahydro‑4H‑benzo[b][1,4]oxazino[4,3‑d][1,4]oxazine scaffold, a core structure that distinguishes it from other AAK1 inhibitors such as the aryl amide‑based BMS‑911172 [1][2] or the pyrazolo[1,5‑a]pyrimidine‑based LP‑922761 . Among 23 analogs synthesized with this scaffold, compound 12e was the most potent AAK1 inhibitor [1], highlighting the importance of specific substitutions (e.g., the 4‑ethynylpyridine moiety) for both enzymatic and antiviral activity.

scaffold chemical series SAR

SARS‑CoV‑2‑IN‑81: Evidence‑Backed Research and Industrial Applications


Elucidating the Role of AAK1 in SARS‑CoV‑2 Clathrin‑Mediated Endocytosis

Use SARS‑CoV‑2‑IN‑81 as a potent AAK1 inhibitor with validated antiviral activity to dissect the contribution of AAK1 to clathrin‑mediated endocytosis during SARS‑CoV‑2 entry. Its superior suppression of AP2M1 phosphorylation and AP2M1–ACE2 interaction [1] makes it a preferred tool for mechanistic studies where functional blockade of the endocytic pathway is required.

Screening and Validation of Host‑Targeting Antiviral Candidates

Employ SARS‑CoV‑2‑IN‑81 as a reference AAK1 inhibitor in high‑throughput or focused screens for novel host‑targeting antivirals. Its documented head‑to‑head superiority over SGC‑AAK1‑1 and LX9211 in pseudovirus entry assays [1] provides a benchmark for evaluating new chemical entities targeting the same pathway.

Structure‑Activity Relationship (SAR) Studies on the Oxazine Scaffold

Leverage SARS‑CoV‑2‑IN‑81 as a lead compound for SAR exploration around the 1,2,4a,5‑tetrahydro‑4H‑benzo[b][1,4]oxazino[4,3‑d][1,4]oxazine core. The study that identified compound 12e as the most potent among 23 analogs [1] provides a foundation for optimizing both AAK1 inhibitory potency and antiviral efficacy.

Comparative Pharmacology of AAK1 Inhibitors in Coronavirus Entry Models

Use SARS‑CoV‑2‑IN‑81 in side‑by‑side comparisons with other AAK1 inhibitors (e.g., baricitinib, LX9211, LP‑922761) to investigate the disconnect between enzymatic IC₅₀ and functional antiviral activity. The compound’s unique scaffold and demonstrated cellular efficacy [1] make it a critical component for panels designed to understand kinase inhibitor translation to antiviral effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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